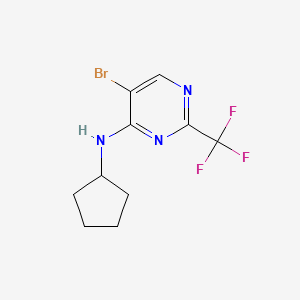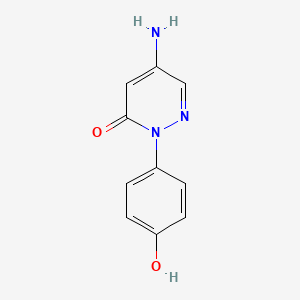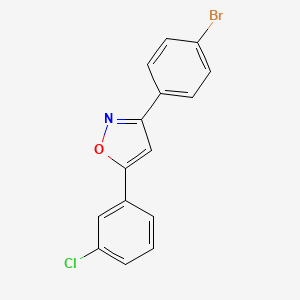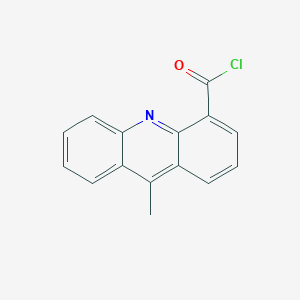
9-Methylacridine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylacridine-4-carbonyl chloride is a chemical compound with the molecular formula C15H10ClNO It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylacridine-4-carbonyl chloride typically involves the reaction of 9-methylacridine with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carbonyl group into a carbonyl chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
9-Methylacridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form 9-methylacridine-4-carboxylic acid.
Reduction Reactions: It can be reduced to form 9-methylacridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
9-Methylacridine-4-carboxylic acid: Formed from oxidation reactions.
9-Methylacridine: Formed from reduction reactions.
Scientific Research Applications
9-Methylacridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of DNA intercalation and as a fluorescent probe.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-Methylacridine-4-carbonyl chloride involves its ability to interact with biological molecules. Its planar structure allows it to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
9-Carboxyacridine: Similar in structure but contains a carboxyl group instead of a carbonyl chloride group.
9-Aminoacridine: Contains an amino group, making it more basic compared to 9-Methylacridine-4-carbonyl chloride.
Uniqueness
This compound is unique due to its specific functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to intercalate into DNA and disrupt biological processes also sets it apart from other similar compounds.
Properties
CAS No. |
89459-37-0 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
9-methylacridine-4-carbonyl chloride |
InChI |
InChI=1S/C15H10ClNO/c1-9-10-5-2-3-8-13(10)17-14-11(9)6-4-7-12(14)15(16)18/h2-8H,1H3 |
InChI Key |
UBQJDPFZYMBBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)
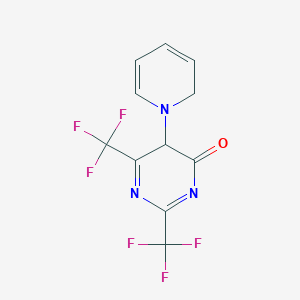
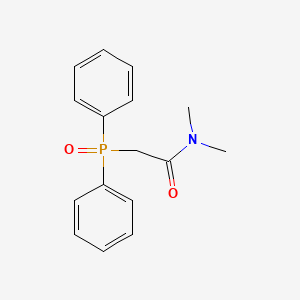
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
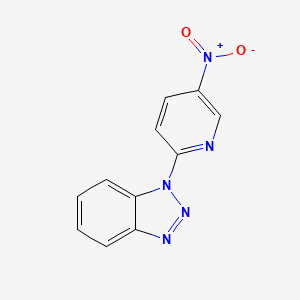
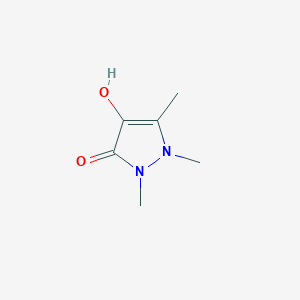

![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
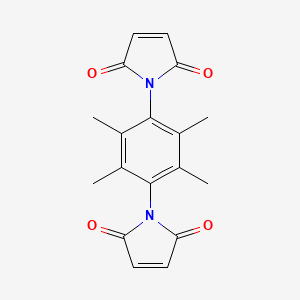
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

